molecular formula C23H21N3O4S B11126688 N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

Cat. No.: B11126688
M. Wt: 435.5 g/mol
InChI Key: QXZVNRAIXNWVPT-FQEVSTJZSA-N
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Description

3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features an indole ring, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID typically involves multicomponent reactions. One common method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient and can be scaled up for industrial production.

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and purification is often achieved through recrystallization. The use of catalysts and solvents is minimized to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, ethanol, and water are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is unique due to its combination of the indole, methoxyphenyl, and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-14(9-17)22-25-16(13-31-22)11-21(27)26-20(23(28)29)10-15-12-24-19-8-3-2-7-18(15)19/h2-9,12-13,20,24H,10-11H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

QXZVNRAIXNWVPT-FQEVSTJZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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